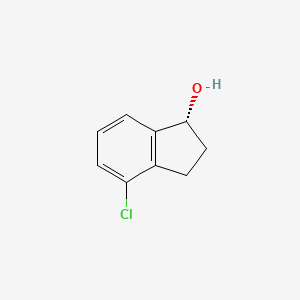

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Description

Foundational Significance of Indanol Scaffolds in Synthetic Methodologies

The indanol scaffold, a fused system of a benzene (B151609) ring and a cyclopentanol (B49286) ring, is a recurring motif in numerous biologically active molecules and natural products. rsc.org Its structural framework serves as a versatile building block, or "scaffold," upon which more complex molecular architectures can be constructed. The inherent rigidity of the indane system provides a predictable platform for introducing functional groups in a well-defined spatial orientation. This characteristic is of paramount importance in the design and synthesis of new therapeutic agents and functional materials. The indanone core, a precursor to indanols, is found in compounds with a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. beilstein-journals.org The ability to synthesize a wide variety of substituted indanones and, subsequently, indanols, has made this class of compounds a focal point of extensive research. beilstein-journals.orgorganic-chemistry.org

The Role of Chirality in Indanol Derivatives and Their Applications

The introduction of chirality into the indanol scaffold dramatically expands its utility in organic synthesis. Chirality, or "handedness," is a fundamental property of molecules, and often, only one of a pair of mirror-image molecules, known as enantiomers, will exhibit the desired biological activity. rsc.org Consequently, the ability to synthesize a single enantiomer of a chiral molecule is a critical challenge in modern chemistry, a field known as asymmetric synthesis. chemicalbook.com

Chiral indanol derivatives are highly valued as chiral auxiliaries, ligands, and catalysts in asymmetric reactions. slideshare.netnih.gov As chiral ligands, they can coordinate to a metal center, creating a chiral environment that directs an incoming reactant to approach from a specific face, leading to the preferential formation of one enantiomer of the product. nih.gov The 1,2-aminoindanol scaffold, a closely related structure, has proven to be particularly effective in enhancing the enantioselectivity of various organocatalyzed reactions.

Research Rationale and Scope: Focusing on (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol as a Prototypical Chiral Indanol

This compound serves as an excellent case study to illustrate the synthesis and potential applications of chiral indanols. This specific compound possesses a chlorine substituent on the aromatic ring and a hydroxyl group at a stereogenic center, making it a valuable chiral building block. Its synthesis from the corresponding prochiral ketone, 4-chloro-2,3-dihydro-1H-inden-1-one, exemplifies a key transformation in asymmetric catalysis: the enantioselective reduction of a ketone.

One of the most powerful methods for achieving this transformation is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgalfa-chemistry.com This method utilizes a chiral oxazaborolidine catalyst to deliver a hydride to the ketone in a highly face-selective manner, resulting in the formation of the desired chiral alcohol with high enantiomeric purity. alfa-chemistry.comnrochemistry.comorganic-chemistry.org The predictability and high stereocontrol of the CBS reduction have made it a widely adopted strategy in organic synthesis. alfa-chemistry.com

This article will focus on the chemical properties and the enantioselective synthesis of this compound, primarily through the lens of the CBS reduction, to highlight the practical application of asymmetric catalysis in preparing valuable chiral molecules.

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in further synthetic transformations.

| Property | Value |

| CAS Number | 1202577-85-2 chemicalbook.com |

| Molecular Formula | C₉H₉ClO biosynth.com |

| Molecular Weight | 168.62 g/mol biosynth.com |

| Appearance | Solid |

| Precursor | 4-chloro-2,3-dihydro-1H-inden-1-one nih.gov |

This data is compiled from publicly available chemical databases and may vary depending on the source and purity of the sample.

Enantioselective Synthesis of this compound

The primary route for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 4-chloro-2,3-dihydro-1H-inden-1-one. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and highly effective method for this transformation. wikipedia.orgalfa-chemistry.com

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex. alfa-chemistry.comorganic-chemistry.org The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the boron atom within the catalyst ring. wikipedia.org The ketone substrate then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning one face of the carbonyl group for preferential hydride attack. nrochemistry.com This directed hydride transfer results in the formation of the chiral alcohol with high enantioselectivity. wikipedia.orgnrochemistry.com

The general reaction is as follows:

4-chloro-2,3-dihydro-1H-inden-1-one + BH₃·SMe₂ --(CBS catalyst)--> this compound

The enantiomeric excess (ee) of the product is often very high, frequently exceeding 95%. alfa-chemistry.com The predictability of the stereochemical outcome is a significant advantage of the CBS reduction. When using an (S)-configured CBS catalyst, the reduction of most ketones yields the (R)-alcohol.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHGYOQGMVANDO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1r 4 Chloro 2,3 Dihydro 1h Inden 1 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol at the C1 position is a key functional group, participating in a variety of transformations including esterification, etherification, oxidation, and nucleophilic substitution. Its benzylic nature enhances the reactivity of this position.

Regioselective Functionalization: Esterification and Etherification Studies

The hydroxyl group of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol can be readily functionalized to form esters and ethers. These reactions are fundamental for protecting the alcohol or for introducing new functionalities.

Esterification: Standard esterification methods are applicable. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), can be used, typically with the alcohol as the limiting reagent and the acid or an inert solvent as the medium. libretexts.orgmasterorganicchemistry.com For more sensitive substrates or milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) in a Steglich esterification are effective. commonorganicchemistry.com Alternatively, reaction with highly reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine, provides a rapid route to the corresponding esters. libretexts.orgbyjus.com

Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide. For secondary benzylic alcohols, iron-catalyzed methods have also been developed for both symmetrical and unsymmetrical ether synthesis. acs.org More advanced, mild techniques using alkoxyhydrosilanes have been shown to mediate the cross-etherification between secondary benzyl (B1604629) alcohols and other aliphatic alcohols, proceeding through a carbocation intermediate. rsc.orgresearchgate.netrsc.org

Table 1: Representative Esterification and Etherification Reactions This table is illustrative and based on general methods for secondary alcohols.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Acetic Acid, H₂SO₄ (cat.) | Heat | (1R)-4-chloro-2,3-dihydro-1H-inden-1-yl acetate (B1210297) |

| Esterification (Acyl Chloride) | Acetyl Chloride, Pyridine | CH₂Cl₂, 0 °C to RT | (1R)-4-chloro-2,3-dihydro-1H-inden-1-yl acetate |

| Etherification (Williamson) | 1. NaH; 2. Methyl Iodide | THF, 0 °C to RT | (1R)-4-chloro-1-methoxy-2,3-dihydro-1H-indene |

Oxidation Reactions: Mechanistic Investigations and Product Diversification

Oxidation of the secondary alcohol furnishes the corresponding ketone, 4-chloro-2,3-dihydro-1H-inden-1-one. This transformation is a common and high-yielding reaction, with several established methods that offer high selectivity and tolerance for other functional groups. beilstein-journals.orgsacredheart.eduresearchgate.net

Commonly employed methods include Swern and Dess-Martin oxidations.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgadichemistry.comorganic-chemistry.org The reaction proceeds under very mild, low-temperature conditions (typically -78 °C), which makes it suitable for substrates with sensitive functional groups. adichemistry.combyjus.com

Dess-Martin Oxidation: This reaction utilizes the hypervalent iodine reagent, Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.org It is known for its mild, neutral pH conditions, rapid reaction times at room temperature, and high yields. wikipedia.orgorganic-chemistry.org It avoids the use of toxic chromium-based reagents and simplifies workup procedures. wikipedia.orgchemistrysteps.com

Other reagents like chromium trioxide resin can also be employed, offering a more environmentally friendly alternative to traditional chromium reagents. sacredheart.edu Enzymatic oxidations have also been explored for similar 1-indanol (B147123) systems, which can offer high stereospecificity. nih.govresearchgate.net The product of this oxidation, 4-chloro-2,3-dihydro-1H-inden-1-one, is a valuable intermediate for further synthetic modifications.

Table 2: Common Oxidation Methods for Secondary Alcohols This table is illustrative, showing common methods applicable to the target molecule.

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Swern Oxidation | 1. (COCl)₂, DMSO; 2. Alcohol; 3. Et₃N | CH₂Cl₂, -78 °C to RT | Mild, avoids heavy metals, good for sensitive substrates. wikipedia.orgadichemistry.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Neutral pH, fast, high yielding, easy workup. wikipedia.orgwikipedia.orgorganic-chemistry.org |

| Chromium-Based | CrO₃-resin or PCC | CH₂Cl₂, RT | Classic method, polymer-supported versions improve safety. sacredheart.edu |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group and must first be activated for nucleophilic substitution to occur. Once activated, the benzylic carbon is susceptible to attack by a wide range of nucleophiles.

A prominent method for achieving this transformation with inversion of stereochemistry is the Mitsunobu reaction . missouri.eduorganic-chemistry.orgwikipedia.org This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). The alcohol is activated in situ to form an oxyphosphonium salt, which is an excellent leaving group. organic-chemistry.org Subsequent attack by a suitable pronucleophile (e.g., a carboxylic acid, phthalimide, or thiol) proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter at C1. missouri.edunih.gov This allows for the synthesis of the (1S)-enantiomer from the (1R)-alcohol.

Alternatively, the alcohol can be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding 1-chloroindane derivative, which can then undergo substitution with various nucleophiles.

Reactivity of the Chlorinated Aromatic Ring

The 4-chloro substituent on the benzene (B151609) ring opens up another avenue of reactivity, primarily through electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution: Directed Functionalization and Regioselectivity

The indane system is generally reactive towards electrophilic aromatic substitution. The outcome is directed by the combined electronic effects of the chloro substituent and the fused aliphatic ring.

Chloro Group: Deactivating but ortho, para-directing.

Alkyl Ring: Activating and ortho, para-directing.

The available positions for substitution are C5, C6, and C7. The chloro group at C4 directs incoming electrophiles to positions C5 (ortho) and C7 (para). The fused alkyl ring also activates and directs towards positions C5 and C7. Therefore, substitution is strongly favored at the C5 and C7 positions. The choice between C5 and C7 will be influenced by steric hindrance and the specific reaction conditions.

A common example is the Friedel-Crafts acylation , which introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst like AlCl₃. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com This reaction would be expected to yield a mixture of 5-acyl and 7-acyl products. The resulting ketones are deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Cross-Coupling Reactions at the Aryl Halide Position

The carbon-chlorine bond at the C4 position is a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than the corresponding bromides and iodides, significant advances in catalyst design have made their use routine. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a biaryl structure. youtube.comyoutube.comyoutube.com Modern catalysts for this transformation often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that are highly effective for the challenging oxidative addition step involving aryl chlorides. researchgate.netnih.gov

Heck-Mizoroki Reaction: This reaction forms a new C-C bond by coupling the aryl chloride with an alkene. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst and a base. wikipedia.org For unactivated aryl chlorides, specialized catalyst systems and sometimes higher temperatures or microwave irradiation are necessary to achieve good yields. nih.govresearchgate.netdiva-portal.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orgacs.orgnih.gov Copper-free conditions have also been developed. libretexts.org The coupling of aryl chlorides often requires more forcing conditions or highly active catalyst systems compared to aryl bromides or iodides. acs.orgnih.govacs.org

Table 3: Illustrative Cross-Coupling Reactions at the C4-Position This table provides general conditions for coupling with aryl chlorides.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Phenyl derivative |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(t-Bu)₃, Base | 4-Styrenyl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Phenylethynyl) derivative |

Transformations of the Indane Core Structure

The bicyclic indane framework of this compound is susceptible to a variety of chemical transformations that alter its fundamental structure. These reactions include ring-opening, rearrangement, and dehydrogenation, which expand the synthetic utility of this building block.

Ring Opening and Rearrangement Reactions

The indane ring system can undergo significant structural modifications through rearrangement and ring expansion reactions. While direct ring-opening of this compound is not extensively documented in readily available literature, related transformations of the indane core highlight its reactivity. For instance, a notable two-step ring expansion of 1-indanones has been developed to produce 2-halo-1-naphthols. nih.gov This process, which proceeds under mild conditions, demonstrates the capacity of the five-membered ring in the indane system to be enlarged into a six-membered aromatic ring, thereby forming a naphthalene (B1677914) core. nih.gov This type of transformation is valuable for accessing complex molecular architectures, such as the tetracyclic core of gilvocarcin natural products. nih.gov

In a broader context of heterocyclic chemistry, rearrangement mechanisms like the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) have been observed in other ring systems. researchgate.net While not a direct reaction of the indane core itself, such mechanisms illustrate the principles by which cyclic compounds can be isomerized and structurally altered.

Dehydrogenation of the Alicyclic Ring

The alicyclic five-membered ring in 2,3-dihydro-1H-indene derivatives is a prime candidate for dehydrogenation to achieve an aromatic system. This transformation, also known as aromatization, would convert the dihydroindene core into a naphthalene system. The dehydrogenation of 4,5-dihydro-1H-1,2,3-triazolium salts to their corresponding aromatic 1H-1,2,3-triazolium salts demonstrates the feasibility of such a process under remarkably mild conditions, sometimes requiring only potassium bicarbonate and air. rsc.org

Applying this concept to this compound, a dehydrogenation reaction would be expected to yield 4-chloro-1-naphthol. This transformation is significant as it provides a direct route from a chiral indanol to a functionalized, aromatic naphthol structure, which is a common motif in medicinal chemistry and materials science.

Derivatization for Advanced Academic Research Applications

The true value of this compound in advanced research lies in its use as a chiral starting material. Its rigid stereodefined structure is ideal for the synthesis of chiral auxiliaries and ligands, which are instrumental in controlling the stereochemical outcome of chemical reactions.

Synthesis of Chiral Auxiliaries Based on the this compound Scaffold

Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce a single enantiomer of the product. sigmaaldrich.comresearchgate.net The auxiliary is then removed for potential recycling. sigmaaldrich.com The indane scaffold has proven to be highly effective for this purpose.

Research has demonstrated the preparation of an inexpensive and highly effective indene-based thiazolidinethione chiral auxiliary derived from trans-1-amino-2-indanol, a close structural relative of the title compound. scielo.org.mx This sulfur-based auxiliary has shown excellent performance in acetate aldol (B89426) reactions, yielding the desired product with high diastereoselectivity. scielo.org.mx The success of this scaffold is attributed to its rigid conformation, which creates a well-defined steric environment that effectively shields one face of the reactive intermediate. researchgate.net

The table below summarizes the effectiveness of an indene-based chiral auxiliary in a representative aldol reaction, underscoring the potential of this molecular framework. scielo.org.mx

| Reaction Type | Aldehyde | Chiral Auxiliary | Yield | Diastereoselectivity |

| Acetate Aldol Reaction | Propionaldehyde | Indene-based thiazolidinethione | 95% | >99:1 |

This data is based on the performance of a closely related indene-based auxiliary. scielo.org.mx

Preparation of Novel Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically pure product. researchgate.netchimia.ch Chiral alcohols such as this compound are valuable precursors for chiral ligands because the hydroxyl group can be readily converted into various coordinating moieties.

The indanol scaffold can be derivatized to incorporate phosphorus, nitrogen, or sulfur donor atoms, leading to the formation of powerful mono- or bidentate ligands. For example, chiral phosphinoaryl- and phosphinoalkyloxazolines have been developed and shown to be highly effective in palladium-catalyzed asymmetric allylic substitution reactions, achieving excellent enantioselectivity. researchgate.net Similarly, chiral phosphabarrelene-pyridine ligands have been synthesized for use in rhodium- and iridium-catalyzed asymmetric hydrogenations. researchgate.net

The versatility of chiral scaffolds allows for the creation of a diverse array of ligands tailored for specific catalytic transformations. The table below illustrates various classes of chiral ligands and their applications, representing the potential end-uses for ligands derived from the this compound framework.

| Ligand Class | Metal | Application | Enantioselectivity (up to) |

| Phosphino-oxazolines (P,N) researchgate.net | Palladium | Allylic Alkylation | 98.5% ee |

| Phosphabarrelene-pyridines researchgate.net | Rhodium/Iridium | Asymmetric Hydrogenation | 94% ee |

| QUINAP (P,N) rsc.org | Palladium | Intramolecular Cyclization | Low ee |

| Ferrocene-based (P,N) rsc.org | Palladium | Intramolecular Arylation | >99% ee |

This table showcases examples of different chiral ligand classes and their performance in various asymmetric reactions, illustrating the goals for ligands synthesized from novel scaffolds.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Detailed Conformational Analysis and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol in solution. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to perform a complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, which is a prerequisite for detailed structural analysis. mdpi.comipb.pt

Techniques such as 2D ¹H-¹H Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized to establish homonuclear correlations and through-space proximities between protons, respectively. mdpi.com Heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments provide crucial data on one-bond and multiple-bond C-H connectivities, confirming the carbon skeleton and the substitution pattern of the inden-1-ol core. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on analogous structures and general spectroscopic principles. Actual values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H (methine) | ~5.2 - 5.4 | ~75 - 78 |

| C2-H₂ (methylene) | ~1.9 - 2.1 and ~2.4 - 2.6 | ~30 - 33 |

| C3-H₂ (methylene) | ~2.8 - 3.1 | ~35 - 38 |

| C4 (quaternary) | - | ~130 - 133 (C-Cl) |

| C5-H (aromatic) | ~7.1 - 7.3 | ~125 - 128 |

| C6-H (aromatic) | ~7.0 - 7.2 | ~128 - 131 |

| C7-H (aromatic) | ~7.2 - 7.4 | ~120 - 123 |

| C7a (quaternary) | - | ~142 - 145 |

| C3a (quaternary) | - | ~145 - 148 |

| OH | Variable (depends on concentration/solvent) | - |

Mass Spectrometry (MS) Techniques for Reaction Monitoring, Complex Characterization, and Purity Assessment (e.g., APCI-MS)

Mass spectrometry (MS) is a powerful analytical technique used for the rapid analysis of this compound, providing essential information on its molecular weight and elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₉H₉ClO, with high accuracy. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization method for this compound, as it is effective for analyzing relatively non-polar and volatile to semi-volatile analytes. waters.com In a typical synthesis, for instance, the reduction of 4-chloro-2,3-dihydro-1H-inden-1-one, on-line reaction monitoring by MS can track the disappearance of the starting material and the appearance of the desired alcohol product in real-time. waters.comdurham.ac.uk This allows for the rapid optimization of reaction conditions such as temperature, time, and reagent stoichiometry. durham.ac.uk

Furthermore, MS is critical for assessing the purity of the final product by detecting the presence of any unreacted starting materials, by-products, or other impurities. nih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding structural information that helps to confirm the identity of the compound and characterize any unknown species in the reaction mixture. chemrxiv.org

Table 2: Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₉H₉ClO and natural isotopic abundance.

| Ion/Adduct | Calculated m/z | Notes |

|---|---|---|

| [M+H]⁺ | 169.0415 | Protonated molecule, commonly observed in positive ion mode. uni.lu |

| [M+Na]⁺ | 191.0234 | Sodium adduct, often present as a trace impurity. uni.lu |

| [M+K]⁺ | 206.9973 | Potassium adduct. uni.lu |

| [M+NH₄]⁺ | 186.0680 | Ammonium adduct, may be seen with ammonium-based buffers. uni.lu |

| [M-H]⁻ | 167.0269 | Deprotonated molecule, observed in negative ion mode. uni.lu |

| [M+H-H₂O]⁺ | 151.0315 | Loss of water from the protonated molecule, a common fragment for alcohols. uni.lu |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Dynamics and Hydrogen Bonding Network Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the functional groups present in this compound. scispace.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. scispace.com

The IR spectrum of this compound is expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.orgpressbooks.pub The breadth of this peak is indicative of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. pressbooks.pub The C-Cl stretching vibration will give rise to a signal in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. researchgate.net For instance, the C=C stretching vibrations of the aromatic ring, which appear around 1450-1600 cm⁻¹, are often strong in the Raman spectrum. mdpi.com By studying the shifts in vibrational frequencies under different conditions (e.g., changes in temperature or solvent), it is possible to investigate the dynamics of functional groups and the nature of the hydrogen bonding network within the system. mdpi.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and can vary based on the physical state and intermolecular interactions.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1050 - 1200 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Spectroscopic Probes for Investigating Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often requires the detection and characterization of transient species such as reaction intermediates and transition states. While directly observing a transition state is exceptionally challenging, spectroscopic techniques can be used to detect short-lived intermediates that exist along the reaction coordinate. durham.ac.uk

In the synthesis of this compound, for example, via the catalytic asymmetric reduction of a ketone precursor, time-resolved spectroscopy could potentially be employed. Techniques like rapid-scan IR or stopped-flow NMR could provide snapshots of the reaction as it progresses, allowing for the identification of signals corresponding to intermediates, such as a metal-hydride-ketone complex. durham.ac.uk

The presence of excited states or low-population intermediates can sometimes be inferred from advanced NMR experiments like relaxation dispersion. nih.gov These methods measure the exchange rates between different conformational states, providing indirect evidence for the existence of transient species that are not directly observable in a standard spectrum. nih.gov The study of these fleeting species is crucial for a complete understanding of the reaction mechanism and for the rational design of more efficient synthetic routes.

Computational and Theoretical Studies on 1r 4 Chloro 2,3 Dihydro 1h Inden 1 Ol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules. These methods provide a theoretical framework to predict and rationalize the behavior of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol.

Geometry Optimization and Conformational Landscapes

The three-dimensional structure of this compound is defined by the fusion of a benzene (B151609) ring with a five-membered cyclopentanol (B49286) ring. The cyclopentanol ring is non-planar and can adopt various conformations. A computational conformational analysis would typically reveal that the five-membered ring exists in an "envelope" or "twist" conformation to alleviate steric strain.

A representative data table from a hypothetical geometry optimization at a common level of theory, such as B3LYP/6-31G*, might look as follows:

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-O | 1.432 |

| C1-C2 | 1.545 |

| C2-C3 | 1.548 |

| C3-C3a | 1.515 |

| C4-Cl | 1.748 |

| Bond Angles (°) ** | |

| O-C1-C7a | 111.5 |

| C1-C2-C3 | 104.2 |

| Dihedral Angles (°) ** | |

| H-O-C1-C2 | -65.8 |

| C7a-C1-C2-C3 | 25.1 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from a geometry optimization calculation.

Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution

Frontier Molecular Orbital (FMO) theory is pivotal in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the aromatic ring's antibonding π* orbitals and the σ* orbital of the C-Cl bond, suggesting susceptibility to nucleophilic attack at the carbon atom attached to the chlorine.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.

A molecular electrostatic potential (MEP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative chlorine and oxygen atoms, highlighting their role as centers of high electron density and potential sites for hydrogen bonding. Positive potential regions (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton.

A hypothetical table of FMO energies might be:

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: This data is illustrative and represents typical values for a stable organic molecule.

Prediction of Reaction Mechanisms and Transition State Analysis for Stereoselectivity

Computational chemistry is instrumental in elucidating the mechanisms of stereoselective reactions. For instance, the synthesis of this compound often involves the asymmetric reduction of its corresponding ketone, 4-chloro-2,3-dihydro-1H-inden-1-one. Theoretical studies can model the reaction pathway of this reduction using a chiral catalyst.

By calculating the energies of the transition states for the formation of the (R) and (S) enantiomers, the stereoselectivity of the reaction can be predicted. The transition state leading to the (R)-enantiomer would be expected to have a lower activation energy, thus explaining its preferential formation. These calculations would involve modeling the interaction of the ketone with the chiral catalyst and the reducing agent, providing a detailed picture of the key interactions that govern the stereochemical outcome.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations provide a way to understand how molecules behave in a condensed phase, such as in a solvent.

Ligand-Substrate Binding Simulations in Catalytic Systems

In the context of its synthesis, MD simulations can be employed to study the binding of the precursor ketone, 4-chloro-2,3-dihydro-1H-inden-1-one, to the active site of a chiral catalyst. These simulations can reveal the preferred binding mode and orientation of the substrate within the catalyst's chiral pocket. By analyzing the interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the catalyst, researchers can gain insights into the factors that control the enantioselectivity of the reduction process. The simulation can help in understanding why one face of the ketone's carbonyl group is more accessible to the reducing agent, leading to the formation of the (1R)-alcohol.

In Silico Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Chiroptical Spectra)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For a chiral molecule like this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and chiroptical spectra, such as Electronic Circular Dichroism (ECD). These predictions are instrumental in confirming the molecule's structure and, crucially, its absolute configuration.

The primary method for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wiley.comarxiv.org For chiroptical properties, Time-Dependent DFT (TD-DFT) is the standard approach. researchgate.net

Calculated NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a multistep process. Initially, a conformational search is performed to identify the most stable low-energy conformations of the molecule. This is followed by geometry optimization of each conformer. github.io The choice of the DFT functional and basis set is critical for accuracy. Functionals like B3LYP and WP04, combined with basis sets such as 6-31G(d) or larger, are commonly employed for geometry optimization and subsequent NMR calculations. github.iorsc.org

Once the geometries are optimized, the magnetic shielding constants for each nucleus are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uk These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. To improve accuracy, the final predicted spectrum is often a Boltzmann-weighted average of the spectra of all significant conformers. github.io Solvent effects, which can be significant, are frequently modeled using methods like the Polarizable Continuum Model (PCM). github.io

While specific DFT calculations for this compound are not widely published, the expected output of such a study can be illustrated. The table below represents a hypothetical set of calculated ¹H and ¹³C NMR chemical shifts, based on typical values for similar structural motifs.

Table 1: Representative Example of Calculated NMR Chemical Shifts for this compound (Note: These values are illustrative and not from a specific published study on this compound.)

| Atom Number | Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| 1 | CH-OH | 5.25 | 76.5 |

| 2 | CH₂ | 2.10 (pro-S), 2.55 (pro-R) | 35.8 |

| 3 | CH₂ | 3.05, 3.20 | 30.1 |

| 4 | C-Cl | - | 132.0 |

| 5 | C-H | 7.20 | 128.0 |

| 6 | C-H | 7.30 | 125.5 |

| 7 | C-H | 7.40 | 129.5 |

| 7a | C | - | 145.0 |

| 3a | C | - | 142.5 |

| 1-OH | OH | 2.50 (exchangeable) | - |

Calculated Chiroptical Spectra

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a definitive technique for assigning the absolute configuration of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light. nih.gov A comparison between the experimental ECD spectrum and a theoretically calculated spectrum allows for unambiguous stereochemical assignment. nih.govresearchgate.net

The prediction of an ECD spectrum is typically performed using TD-DFT. researchgate.net The process involves calculating the vertical excitation energies and the corresponding rotatory strengths (R) for the molecule's electronic transitions. A positive rotatory strength corresponds to a positive Cotton effect (a positive band in the ECD spectrum), while a negative value results in a negative Cotton effect. nih.gov The final theoretical spectrum is generated by fitting these calculated transitions to Gaussian or Lorentzian band shapes. As with NMR calculations, considering multiple conformers and solvent effects is crucial for achieving a good match with experimental data. nih.govresearchgate.net

The following table illustrates the kind of data generated from a TD-DFT calculation for predicting an ECD spectrum.

Table 2: Representative Example of Calculated ECD Data for this compound (Note: These values are illustrative and not from a specific published study on this compound.)

| Excitation | Wavelength (nm) | Rotatory Strength (R) (10⁻⁴⁰ cgs) | Oscillator Strength (f) |

| 1 | 275 | +15.2 | 0.025 |

| 2 | 268 | -8.5 | 0.018 |

| 3 | 225 | +45.8 | 0.150 |

| 4 | 210 | -60.1 | 0.210 |

The combination of experimental and computational ECD is a powerful approach for the chiroptical characterization of small molecules. nih.gov The strong correlation between reliable experimental and computational ECD allows these theoretical methods to be used as predictive tools. nih.gov

Advanced Applications in Organic Synthesis Research Excluding Clinical Human Data

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex, stereochemically defined molecules, which is crucial in fields like drug discovery and natural product synthesis. nih.govnih.govnih.gov (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol serves as an exemplary chiral building block due to several key features. Its rigid indane framework ensures that the stereochemical information from the C1-hydroxyl group is effectively transferred during subsequent synthetic steps, influencing the stereochemistry of the final product. researchgate.net

The presence of both a hydroxyl and a chloro group on the scaffold enhances its synthetic utility. The hydroxyl group can be readily converted to other functionalities or used as a handle for attaching the indanol unit to other molecules. The chloro substituent on the aromatic ring is particularly valuable as it opens avenues for late-stage functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, alkyl, or amino groups, enabling the creation of a diverse library of complex molecules from a single chiral precursor.

Furthermore, derivatives of this scaffold, particularly the corresponding aminoindanols, are widely used as chiral auxiliaries. researchgate.net A chiral auxiliary is a group temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is cleaved and can often be recovered. wikipedia.orgresearchgate.netnih.gov The indanol-derived auxiliary leverages its conformational rigidity to control the facial selectivity of reactions on a prochiral substrate, leading to high diastereoselectivity. researchgate.net

Role as a Precursor for Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands that coordinate to a metal center, creating a chiral environment that biases a chemical reaction to produce one enantiomer of the product over the other. nih.govresearchgate.net this compound is a valuable precursor for a class of privileged C2-symmetric ligands known for their effectiveness in a wide array of metal-catalyzed transformations. nih.gov The inherent rigidity of the indane backbone in these ligands is crucial for achieving high levels of enantioselectivity. nih.govmdpi.com

Bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) are among the most powerful and widely used classes of chiral ligands. researchgate.netsigmaaldrich.com The synthesis of these ligands typically begins with the conversion of the chiral alcohol, this compound, into its corresponding chiral amino alcohol, (1R,2S)-1-amino-4-chloro-2-indanol. This transformation sets the crucial cis-relationship between the amino and hydroxyl groups.

The resulting aminoindanol is then condensed with a dinitrile or a dicarboxylic acid derivative to form the two oxazoline rings. For example, reaction with diethyl malonimidate dihydrochloride yields a methylene-bridged BOX ligand, often referred to as an IndaBOX ligand. nih.govorgsyn.org Similarly, using 2,6-pyridinedicarbonitrile or its derivatives as the linker results in the formation of a tridentate PyBOX ligand. researchgate.netnih.gov The chloro-substituent on the indane framework allows for the synthesis of functionally diverse ligands whose electronic and steric properties can be fine-tuned for specific catalytic applications. nih.govresearchgate.net

| Chiral Precursor | Linker Reagent | Resulting Ligand Type | Potential Metal Coordination |

|---|---|---|---|

| (1R,2S)-1-amino-4-chloro-2-indanol | Diethyl malonimidate | 4-Cl-IndaBOX | Cu(II), Ni(II), Zn(II) |

| (1R,2S)-1-amino-4-chloro-2-indanol | 2,6-Pyridinedicarbonitrile | 4-Cl-PyBOX | Ru(II), Rh(III), Yb(III), In(III) |

Ligands derived from the indanol scaffold have proven to be highly effective in a range of important asymmetric transformations. The combination of a rigid backbone and tunable steric/electronic properties makes them ideal for creating highly selective catalysts.

Asymmetric Hydrogenation: Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. wikipedia.org Ruthenium complexes bearing ligands derived from (1S,2R)-1-amino-2-indanol are efficient catalysts for the ATH of N-phosphinyl ketimines, affording chiral amines with high yields and enantiomeric excesses (ee). mdpi.com The rigidity of the indanol ligand is considered critical for achieving this high stereocontrol. mdpi.com These catalysts, typically formed in situ from a ruthenium precursor like [RuCl₂(p-cymene)]₂ and the amino alcohol ligand, have been successfully applied to a variety of aryl ketones. liv.ac.uk

Asymmetric Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. youtube.com Its asymmetric variant is a key tool for constructing stereogenic centers, including quaternary carbons. libretexts.org Indanol derivatives have been identified as efficient ligands for the palladium-catalyzed asymmetric Heck reaction. guidechem.comchemicalbook.com The chiral ligand, by coordinating to the palladium center, controls the facial selectivity of the olefin insertion into the Pd-aryl bond, thereby determining the stereochemistry of the product. While specific data for 4-chloro-indanol derived ligands in the Heck reaction are specialized, the performance of related BOX and PyBOX ligands in other palladium-catalyzed cross-couplings suggests their high potential for inducing enantioselectivity in this transformation. nih.gov

| Reaction Type | Catalyst System (Metal + Ligand) | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation mdpi.com | Ru / (1S,2R)-1-amino-2-indanol | N-phosphinyl ketimines | Chiral phosphinyl amines | Up to 82% |

| Asymmetric Transfer Hydrogenation liv.ac.uk | Ru / (1S,2R)-aminoindanol derivative | Aryl ketones | Chiral secondary alcohols | Up to 87% |

| Asymmetric Friedel-Crafts Alkylation researchgate.net | Yb(OTf)₃ / Chloro-indeno PyBOX | Indoles and Nitroalkenes | Chiral 2-indolyl-1-nitro derivatives | Good to excellent |

| Asymmetric Hydroamination acs.org | Ni / Indanol-derivatized Box | Unactivated Alkenes | Chiral arylamines | Up to 55% |

Contribution to the Synthesis of Novel Scaffolds for Materials Science and Supramolecular Chemistry Research

While the primary applications of this compound are in asymmetric synthesis, its structural attributes make it a promising candidate for the development of novel molecular scaffolds for materials science and supramolecular chemistry. A scaffold in this context refers to a core molecular framework upon which functional units can be assembled to create larger, ordered structures with specific properties. nih.govmdpi.com

In materials science, chiral scaffolds are sought for creating materials with unique optical or electronic properties, such as chiroptical switches or materials for enantioselective separations. The rigid, enantiopure indanol backbone is an ideal starting point for such materials. The hydroxyl group provides a reactive site for polymerization or for grafting onto surfaces and polymer backbones. The chloro-substituent can be used to tune the electronic properties of the resulting material or as a site for further modification, for instance, in the synthesis of conductive polymers or functional thin films.

In supramolecular chemistry, which studies chemical systems composed of discrete numbers of molecules bound by non-covalent forces, the indanol derivative offers several features for rational design. The hydroxyl group is a hydrogen bond donor and acceptor, enabling the formation of predictable, ordered assemblies in the solid state or in solution. The chloro-substituent can participate in halogen bonding, another important non-covalent interaction for directing crystal engineering and molecular assembly. The inherent chirality of the molecule can be used to template the formation of helical supramolecular polymers or to create host-guest systems for chiral recognition and sensing.

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Atom-Economical Synthetic Routes

A primary objective in contemporary organic synthesis is the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry, particularly atom economy. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of atoms from all reactants that are incorporated into the final product. wikipedia.org High atom economy is a hallmark of sustainable chemical processes as it minimizes the generation of waste. wikipedia.org

Future research focused on (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol will likely prioritize the development of catalytic routes that are highly atom-economical. stanford.edu This includes addition reactions and isomerization processes, which are inherently 100% atom-economical. jk-sci.com For instance, the synthesis of chiral alcohols through asymmetric transfer hydrogenation using ruthenium catalysts offers an environmentally benign and economical alternative to traditional methods. acs.org Such processes avoid the need for stoichiometric reagents and often proceed under mild conditions. acs.org

Moreover, the development of multicomponent cascade reactions presents a powerful strategy for the efficient and diastereoselective synthesis of functionalized 1-indanols. nih.govecnu.edu.cn These one-pot syntheses can generate multiple stereocenters with high control, significantly streamlining the synthetic process and reducing waste. ecnu.edu.cn The integration of chemoenzymatic catalysis in a continuous reactor system also offers a promising avenue for producing chiral alcohols with nearly 100% atom economy. rsc.org

| Synthetic Strategy | Key Features | Relevance to this compound |

| Asymmetric Transfer Hydrogenation | Utilizes catalytic amounts of transition metals (e.g., Ruthenium) with a hydrogen donor, high enantioselectivity. acs.org | A direct and atom-economical method to produce the chiral alcohol from the corresponding ketone. |

| Multicomponent Cascade Reactions | Forms multiple bonds and stereocenters in a single operation, increasing complexity efficiently. nih.govecnu.edu.cn | Could enable the synthesis of highly functionalized derivatives of the target molecule in a single, efficient step. |

| Chemoenzymatic Catalysis | Combines the selectivity of enzymes with the reactivity of chemical catalysts, often in continuous flow systems. rsc.org | Offers a highly sustainable and atom-economical route for the production of the enantiopure alcohol. |

| Isomerization Reactions | Rearrangement of atoms within a molecule, inherently 100% atom-economical. jk-sci.com | Potential for converting readily available precursors into the desired indanol structure. |

Exploration of Unconventional Reactivity Patterns and Catalytic Cycles

Moving beyond established synthetic methods, a significant area of future research will involve the exploration of unconventional reactivity patterns and novel catalytic cycles involving this compound and its derivatives. This includes leveraging the unique electronic and steric properties of the indanol scaffold to mediate new types of chemical transformations.

One promising avenue is the use of alcohol-mediated hydrogen transfer reactions. nih.gov In these processes, the alcohol can serve as both a reductant and a pro-electrophile, enabling carbonyl reductive couplings that circumvent the need for stoichiometric organometallic reagents. nih.gov This approach could lead to novel C-C bond-forming reactions initiated by the chiral indanol.

Furthermore, the integration of this compound into dynamic kinetic resolution (DKR) processes holds considerable potential. researchgate.net In a DKR, a lipase-catalyzed transesterification is combined with an in situ racemization of the slower-reacting enantiomer of a racemic alcohol, theoretically allowing for a 100% yield of a single enantiomer of the product. researchgate.net The development of new, more sustainable metal catalysts for the racemization step is a key area of research. researchgate.net

The exploration of hybrid electrocatalysts also opens up new possibilities. For instance, a bifunctional electrocatalyst bearing both a mediating group and a source of chirality within a single ligand could enable asymmetric electrochemical catalysis, a strategy that has been successfully applied to the oxidative kinetic resolution of racemic diols. chemrxiv.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The synergy between artificial intelligence (AI), machine learning (ML), and synthetic chemistry is set to revolutionize the discovery and optimization of chiral catalysts and asymmetric reactions. researchgate.net In recent years, ML has emerged as a powerful tool for predicting the enantioselectivity of catalytic reactions, often with a high degree of accuracy. chinesechemsoc.orgnih.gov

Future research will undoubtedly leverage these computational tools to accelerate the development of synthetic routes to and applications of this compound. Machine learning models can be trained on existing datasets of asymmetric reactions to predict the optimal catalyst, solvent, and other reaction conditions for a desired transformation. chinesechemsoc.orgchemistryworld.com This data-driven approach can significantly reduce the amount of empirical screening required, saving time and resources. riken.jp

For example, a machine learning workflow can be used to assess and quantify the generality of a catalyst across a range of substrates, aiding in the identification of broadly applicable catalytic systems. chemrxiv.org Furthermore, ML models can be developed to predict enantioselectivity based on the structural features of the catalyst and substrates, even with limited experimental data, by employing techniques like meta-learning. cam.ac.uk The integration of quantum chemical computations with machine learning can provide deeper insights into the subtle energy differences that govern enantioselectivity, enabling the in silico design of highly selective catalysts. nih.govriken.jp

| AI/ML Application | Description | Potential Impact on this compound Research |

| Enantioselectivity Prediction | ML models are trained to predict the enantiomeric excess of a reaction based on catalyst and substrate features. chinesechemsoc.orgnih.gov | Rapidly screen virtual libraries of catalysts derived from the indanol scaffold to identify promising candidates. |

| Catalyst Generality Assessment | Unsupervised ML workflows can quantify how well a catalyst performs across a diverse set of substrates. chemrxiv.org | Design catalysts based on the indanol core that are robust and effective for a wide range of chemical transformations. |

| Reaction Optimization | Bayesian optimization and other algorithms can efficiently guide the discovery of optimal reaction conditions. researchgate.net | Accelerate the development of high-yielding and highly selective synthetic routes to and applications of the target molecule. |

| In Silico Catalyst Design | Combining transition-state calculations with ML to design novel catalysts with improved enantioselectivity. riken.jp | Propose new, highly effective chiral catalysts and auxiliaries based on the this compound structure. |

Design of Next-Generation Chiral Catalysts and Auxiliaries Based on this compound Scaffold

The rigid, conformationally defined structure of the 2,3-dihydro-1H-inden-1-ol core makes it an excellent chiral scaffold for the design of new catalysts and auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The this compound moiety can be strategically functionalized to create a chiral environment that directs the approach of reagents to a prochiral center. For instance, chiral lactams derived from (1R,2S)-1-amino-2-indanol, a related structure, have been used to control the stereoselectivity of alkylation reactions. acs.org

The development of novel ligands for transition metal catalysis is another key area of focus. The indanol scaffold can be incorporated into ligand designs to create a well-defined chiral pocket around a metal center. This has been a successful strategy in the development of catalysts for a wide range of asymmetric transformations. The design of these new catalysts can be guided by an understanding of noncovalent interactions, which play a crucial role in stereochemical control.

Furthermore, the concept of "scaffold diversity" is becoming increasingly important in the development of new catalysts. nih.govresearchgate.net By systematically modifying the indanol backbone and introducing various functional groups, libraries of new catalysts can be generated and screened for activity in a variety of bioorthogonal and other catalytic reactions. nih.gov The ultimate goal is to develop a new generation of highly active and selective catalysts for the synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, and how is stereochemical purity ensured?

The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, lithium aluminum hydride (LiAlH) reductions of ketone precursors in anhydrous tetrahydrofuran (THF) under nitrogen are used to retain stereochemical integrity . Chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) may be employed to achieve enantiomeric excess. Post-synthesis, stereochemical purity is confirmed via chiral HPLC or polarimetry.

Q. How can researchers purify this compound, and what solvents are optimal?

Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate mixtures) is standard for purification . Due to the compound’s hydroxyl group, polar solvents like methanol or ethanol may be used sparingly to avoid solubility issues. Recrystallization from dichloromethane/hexane mixtures is also effective for isolating high-purity crystals.

Q. What analytical techniques are critical for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the indenol backbone and chlorine substitution pattern .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (CHClO) and adducts like [M+H]+ (m/z 169.041) .

- Collision cross-section (CCS) data : Predicted CCS values (e.g., 130.0 Ų for [M+H]+) aid in distinguishing isomers during LC-MS workflows .

Advanced Research Questions

Q. How does the (1R) stereochemistry influence the compound’s reactivity or biological activity?

The (1R) configuration affects hydrogen-bonding interactions and spatial orientation in molecular targets. For example, analogous (1R)-configured indenol derivatives exhibit enhanced binding to enzymes like monoamine oxidases due to optimal alignment with hydrophobic pockets . Computational docking studies (using software like AutoDock Vina) can model these interactions, while enantiomer-specific bioassays validate activity differences.

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization may be hindered by the compound’s low melting point and hygroscopicity. Strategies include:

- Slow evaporation in non-polar solvents (e.g., hexane) under inert atmospheres.

- Cocrystallization with stabilizing agents (e.g., tartaric acid derivatives) to improve lattice stability.

- X-ray diffraction using SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving chlorine atom positions .

Q. How can computational chemistry predict the compound’s physicochemical properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

Q. What are the limitations of existing collision cross-section (CCS) predictions for this compound?

Predicted CCS values (e.g., 130.0 Ų for [M+H]+) may deviate from experimental ion mobility data due to:

- Conformational flexibility : The dihydroindenol ring adopts multiple low-energy conformers in the gas phase.

- Adduct-specific effects : Sodium ([M+Na]+) or ammonium ([M+NH4]+) adducts alter ion mobility drift times . Calibration with experimental CCS libraries (e.g., MoNA) improves prediction accuracy.

Methodological Guidance

Q. How to design stability studies for this compound under varying pH and temperature?

- pH stability : Incubate the compound in buffers (pH 3–10) at 25°C for 24–72 hours. Monitor degradation via LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .

Q. What strategies mitigate hazards during handling?

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity data for similar indenol derivatives?

- Source validation : Cross-check data against peer-reviewed journals (avoiding vendor-specific claims, e.g., BenchChem ).

- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, concentrations).

- Meta-analysis : Use tools like RevMan to statistically aggregate results from independent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.